

(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid properties

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Compound of Interest

Compound Name: 2-Chloro-5-nitrocinnamic acid

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An In-Depth Technical Guide to (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its properties, synthesis, and potential applications.

Introduction and Compound Identification

(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid belongs to the class of cinnamic acids, which are characterized by a phenyl ring attached to a propenoic acid moiety. The specific substitutions on the phenyl ring, a chloro group at position 2 and a nitro group at position 5, significantly influence its chemical reactivity and biological activity.^[1] The electron-withdrawing nature of both the nitro group and the chlorine atom enhances the acidity of the carboxylic acid and modulates the electron density of the aromatic ring and the acrylic double bond.^[1]

Chemical Structure:

(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid

O=C(O)/C=C/c1cc(ccc1Cl)N+[O-]

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Caption: 2D structure of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid.

Compound Identifiers:

Identifier	Value
IUPAC Name	(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid
Synonyms	3-(2-Chloro-5-nitrophenyl)acrylic acid, 2-Chloro-5-nitrocinnamic acid
CAS Number	36015-19-7
Molecular Formula	C ₉ H ₆ CINO ₄
Molecular Weight	227.60 g/mol
InChIKey	IHTLKLSRRSWIGD-UHFFFAOYSA-N
SMILES	O=C(O)/C=C/c1cc(ccc1Cl)[O-]

Physicochemical and Spectroscopic Properties

The physicochemical properties of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid are crucial for its handling, formulation, and biological activity.

Predicted Physicochemical Properties:

Property	Predicted Value/Information	Source
Physical Form	Solid, Crystalline Powder	[2]
Melting Point	Not available. Related nitrocinnamic acids have melting points in the range of 200-205°C.	[3]
Solubility	Soluble in organic solvents.	[1]
pKa	The presence of electron-withdrawing groups is expected to lower the pKa compared to cinnamic acid, making it a stronger acid.	[1]

Predicted Spectroscopic Data:

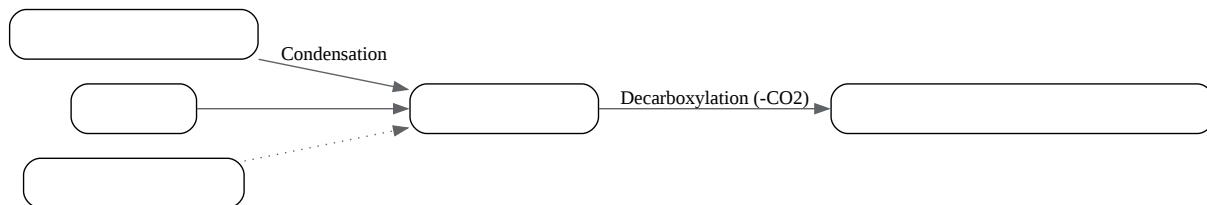
While experimental spectra for this specific compound are not readily available in the public domain, the following are predictions based on the analysis of similar structures.

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - The two vinyl protons will appear as doublets with a large coupling constant ($J \approx 16$ Hz), characteristic of a trans-alkene. The proton alpha to the carbonyl group will be further downfield than the beta proton.
 - The aromatic protons will exhibit a complex splitting pattern due to the substitution pattern.
 - The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - The spectrum will show 9 distinct carbon signals.

- The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm).
- The two vinyl carbons will appear in the alkene region (115-145 ppm).
- The six aromatic carbons will have chemical shifts determined by the electronic effects of the chloro and nitro substituents.
- IR (Infrared) Spectroscopy:
 - A broad O-H stretch from the carboxylic acid will be observed around 3000 cm^{-1} .
 - A strong C=O stretch from the carboxylic acid will be present around 1700 cm^{-1} .
 - The C=C stretch of the alkene will appear around 1630 cm^{-1} .
 - Strong asymmetric and symmetric N-O stretches from the nitro group will be visible around 1520 and 1350 cm^{-1} , respectively.
 - A C-Cl stretch will be observed in the fingerprint region.
- MS (Mass Spectrometry):
 - The molecular ion peak $[\text{M}]^+$ will be observed at $\text{m/z } 227$, with a characteristic $\text{M}+2$ peak at $\text{m/z } 229$ due to the presence of the chlorine isotope (^{37}Cl).
 - Fragmentation will likely involve the loss of COOH, NO₂, and other small fragments.

Synthesis Methodology: The Knoevenagel-Doebner Condensation

A robust and widely applicable method for the synthesis of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid is the Knoevenagel condensation, specifically the Doebner modification.^{[4][5][6]} This reaction involves the condensation of an aldehyde (2-chloro-5-nitrobenzaldehyde) with a compound containing an active methylene group (malonic acid), followed by decarboxylation.



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Caption: Knoevenagel-Doebner condensation workflow.

Experimental Protocol: Synthesis of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid

This protocol is based on the well-established Doeblner modification of the Knoevenagel condensation.[\[5\]](#)[\[6\]](#)

Materials:

- 2-Chloro-5-nitrobenzaldehyde
- Malonic acid
- Pyridine (solvent and base)
- Piperidine (catalyst)
- Concentrated Hydrochloric Acid
- Crushed ice
- Cold water
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in pyridine.
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., a few drops) to the reaction mixture.
- Heating: Heat the mixture on a water bath or heating mantle to a temperature that allows for a steady reflux. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.
- Reaction Monitoring: Continue heating for several hours until the reaction is complete, as determined by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the crude product.
- Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid.
- Characterization: Dry the purified product and characterize it using standard analytical techniques (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Causality Behind Experimental Choices:

- Pyridine: Serves as both the solvent and a basic catalyst to facilitate the initial condensation. [4]
- Piperidine: A stronger base than pyridine, it is used in catalytic amounts to deprotonate the active methylene group of malonic acid more efficiently, initiating the condensation.[4]
- Malonic Acid: The active methylene compound that provides the two-carbon unit for the acrylic acid backbone. The use of malonic acid in the Doebner modification leads to in-situ decarboxylation of the intermediate to form the final cinnamic acid derivative.[5]

- Acidic Work-up: Neutralizes the basic pyridine and protonates the carboxylate to precipitate the final carboxylic acid product.

Potential Applications in Drug Development and Research

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[\[7\]](#)

Anticancer and Cytotoxic Potential:

Substituted nitrophenyl acrylic acids have demonstrated cytotoxic activity against various cancer cell lines.[\[7\]](#) For instance, methyl 3-(4-nitrophenyl)acrylate and methyl 3-(2-nitrophenyl)acrylate have shown activity against P388 Murine Leukemia cells.[\[7\]](#) The presence of the nitro group, a known pharmacophore in several anticancer agents, and the overall molecular geometry of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid suggest its potential as an antiproliferative agent. Further investigation into its mechanism of action, which could involve the induction of apoptosis or cell cycle arrest, is warranted.

Antimicrobial Activity:

Cinnamic acid derivatives are known to possess antibacterial and antifungal properties. The specific substitution pattern on the phenyl ring of the target molecule could confer activity against various microbial strains.

Other Potential Applications:

The unique electronic properties imparted by the chloro and nitro substituents also make this compound a candidate for investigation in materials science, potentially as a building block for polymers or as a component in optoelectronic devices.

Safety and Handling

While a specific, comprehensive toxicology report for (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid is not available, it should be handled with the standard precautions for laboratory chemicals.

- General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
- Toxicity: The toxicological properties have not been fully investigated. As with many nitroaromatic compounds, it should be treated as potentially hazardous. Acrylic acid and its derivatives can be cytotoxic.[8]

Conclusion

(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid is a versatile compound with significant potential for further research and development. Its synthesis via the Knoevenagel-Doebner condensation is a reliable and scalable method. The presence of key structural motifs suggests a range of biological activities that merit exploration, particularly in the context of anticancer and antimicrobial drug discovery. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.

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